5-Nitro-2-indanone

描述

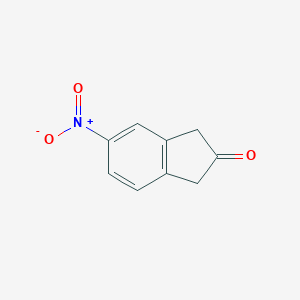

5-Nitro-2-indanone: is a yellow crystalline solid characterized by its nitro functional group attached to the indanone ring. The molecular formula of this compound is C9H7NO3, and it has a molecular weight of 177.16 g/mol .

准备方法

Synthetic Routes and Reaction Conditions:

- One of the methods for synthesizing indanones, including 5-Nitro-2-indanone, involves the intramolecular hydroacylation of 2-vinylbenzaldehyde. This method is metal-free and uses L-proline as an efficient and environmentally benign catalyst .

- Another approach involves the conversion of 4,6-dibromo-5-hydroxy-1-indanone in the presence of a Lewis acid, followed by debromination to yield 5-hydroxy-1-indanone .

Industrial Production Methods:

- Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are not readily available in the literature.

化学反应分析

Types of Reactions:

Oxidation: 5-Nitro-2-indanone can undergo oxidation reactions, where the nitro group can be further oxidized under specific conditions.

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Common reagents include nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: Products include nitroso or nitro derivatives depending on the extent of oxidation.

Reduction: Products include 5-amino-2-indanone.

Substitution: Products vary depending on the nucleophile used, resulting in various substituted indanones.

科学研究应用

Anti-inflammatory and Anti-diabetic Properties

Recent studies have demonstrated that derivatives of indanone, including 5-Nitro-2-indanone, exhibit significant anti-inflammatory and anti-diabetic activities. Research conducted on indanone derivatives isolated from F. adenophylla has shown their ability to inhibit the lysis of human red blood cells and enhance glucose uptake in yeast cells. The compound interacts with key molecular targets such as COX-1, COX-2, and AMPK, suggesting its potential as a therapeutic agent for metabolic disorders .

Key Findings:

- Inhibition of hemolysis ranged from 9.12% to 72.82% at varying concentrations (10–100 µM).

- Glucose uptake increased significantly from 5.16% to 76.59% at concentrations between 5–100 µM.

- Binding affinities were noted with COX enzymes and AMPK, indicating a multifaceted mechanism of action.

Antiproliferative Activity

This compound has also been evaluated for its antiproliferative effects against various cancer cell lines. A study on isatinyl/indanyl nitrones derived from indanones revealed promising results in inhibiting cancer cell proliferation while exhibiting antioxidant properties . The correlation between the chemical structure of these compounds and their biological activity underscores the importance of indanone derivatives in cancer research.

Research Highlights:

- The synthesis of ketonitrones demonstrated significant antiproliferative effects against human osteosarcoma and erythroleukemic cell lines.

- Antioxidant properties were assessed using DPPH assays, showing strong scavenging activity linked to structural features.

Case Study 1: Drug Development

A notable case study involved the development of novel indanone derivatives targeting metabolic syndrome and type 2 diabetes. The binding interactions with AMPK were analyzed through molecular docking studies, revealing potential pathways for drug design aimed at obesity-related conditions .

Case Study 2: Cancer Therapeutics

Another significant study focused on synthesizing indanone derivatives with enhanced antiproliferative activity against specific cancer cell lines. The correlation between structural modifications and biological efficacy was emphasized, paving the way for future drug discovery efforts targeting malignancies .

作用机制

The mechanism of action of 5-Nitro-2-indanone involves its interaction with biological molecules through its nitro group. The nitro group can undergo reduction to form reactive intermediates that can interact with proteins, nucleic acids, and other cellular components. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways .

相似化合物的比较

Ninhydrin (1,2,3-indanetrione hydrate): Known for its applications in organic synthesis, biochemistry, and forensic sciences.

Isatin (1H-indole-2,3-dione): Used in the synthesis of various biologically active compounds.

Uniqueness:

- 5-Nitro-2-indanone is unique due to its nitro functional group, which imparts distinct chemical reactivity and biological activity compared to other indanone derivatives. This makes it a valuable compound in the synthesis of pharmaceuticals and agrochemicals, as well as in biochemical research.

生物活性

5-Nitro-2-indanone, a compound with the molecular formula C9H7NO3 and a molecular weight of 177.16 g/mol, is characterized by its nitro functional group attached to the indanone ring. This compound has garnered attention in biochemical research due to its potential interactions with various biological molecules, making it a valuable candidate for further study in pharmacology and medicinal chemistry.

Overview of Biological Activity

The biological activity of this compound can be attributed to its structural features, which allow it to participate in diverse biochemical pathways. Nitro-containing compounds are known for their ability to undergo reduction reactions in biological systems, leading to the formation of reactive intermediates that can interact with cellular targets. These interactions may result in alterations in cellular function, including DNA synthesis, protein function, and cellular respiration .

Target of Action:

Nitro-containing compounds like this compound often interact with various biological targets, although specific targets for this compound are not well-documented. The general understanding is that they may affect enzymes involved in metabolic pathways or cellular signaling.

Mode of Action:

The primary mode of action involves the reduction of the nitro group, which can generate reactive nitrogen species (RNS). These RNS can then modify proteins and nucleic acids, potentially leading to cytotoxic effects or modulation of signaling pathways.

Biochemical Pathways:

Research indicates that nitro compounds can interfere with critical biochemical processes. For instance, they may inhibit the activity of enzymes such as cyclooxygenases (COX), which play a significant role in inflammation and pain signaling. The interaction with these enzymes could position this compound as a potential anti-inflammatory agent .

Safety and Toxicity

This compound is classified as hazardous, being toxic if ingested and capable of causing skin and eye irritation. Its safety profile necessitates careful handling during research and application.

Pharmacokinetics

The molecular weight suggests that this compound may exhibit good bioavailability, although specific pharmacokinetic data are sparse. The compound's ability to penetrate biological membranes could facilitate its action on target cells.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Type | Biological Activity | Applications |

|---|---|---|---|

| Ninhydrin | Indanetrione | Amino acid detection | Used in forensic science and biochemistry |

| Isatin | Indole derivative | Antimicrobial | Synthesis of various biologically active compounds |

| This compound | Nitro-substituted indanone | Potential anti-inflammatory | Research in proteomics and drug development |

Case Studies and Research Findings

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Nitro-2-indanone with high purity?

- Methodological Answer : Synthesis typically involves nitration of 2-indanone under controlled conditions. Key variables include reaction temperature (0–5°C to minimize side reactions), stoichiometry of nitric acid, and use of sulfuric acid as a catalyst. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical. Purity validation requires HPLC or GC-MS (>98% purity threshold) .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Confirm nitro group placement (e.g., deshielded aromatic protons at δ 8.2–8.5 ppm).

- FT-IR : Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and ketone C=O (~1700 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 177 (C₉H₇NO₃) .

Q. What safety protocols are essential for handling this compound in lab settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors.

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation.

- Disposal : Follow EPA guidelines for nitroaromatic waste (e.g., incineration with alkaline scrubbers) .

Advanced Research Questions

Q. How can contradictory data arise in quantifying this compound’s reactivity, and how should researchers resolve this?

- Methodological Answer : Contradictions may stem from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitution but may stabilize intermediates unpredictably.

- Impurity Interference : Residual starting materials (e.g., 2-indanone) can skew kinetic studies.

Q. What advanced strategies optimize this compound’s application in heterocyclic synthesis?

- Methodological Answer :

- Catalytic Reductions : Use Pd/C or Raney Ni under H₂ to reduce the nitro group for amine intermediates, critical in indole alkaloid synthesis.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling (e.g., with boronic acids) to functionalize the aromatic ring.

- Photochemical Studies : UV irradiation to explore nitro-to-nitrite rearrangements for novel ring-expanded products.

Q. How should researchers design experiments to assess this compound’s stability under varying pH conditions?

- Methodological Answer :

- Experimental Design : Prepare buffered solutions (pH 1–14), incubate this compound at 25°C/40°C, and sample at intervals (0, 24, 48 hrs).

- Analysis : Use UPLC-PDA to quantify degradation products (e.g., denitration or ketone hydrolysis).

- Data Interpretation : Apply Arrhenius modeling to predict shelf-life; acidic conditions (pH <3) typically accelerate decomposition .

Q. What statistical methods validate reproducibility in this compound bioactivity studies?

- Methodological Answer :

- Power Analysis : Determine sample size (n ≥ 6) to ensure statistical significance (α=0.05, β=0.2).

- ANOVA with Tukey’s HSD : Compare means across experimental groups (e.g., cytotoxicity assays in cancer cell lines).

- Bland-Altman Plots : Assess inter-lab variability in IC₅₀ measurements.

Q. Data Management & Reporting

Q. How should researchers address discrepancies in spectroscopic data across studies?

- Methodological Answer :

- Meta-Analysis : Compile published NMR/IR data and identify outliers using clustering algorithms.

- Replicate Experiments : Verify solvent and instrument calibration (e.g., NMR referencing to TMS).

- Collaborative Validation : Share raw data via repositories (e.g., Zenodo) for peer validation .

Q. What frameworks ensure robust structure-activity relationship (SAR) models for this compound derivatives?

- Methodological Answer :

- QSAR Modeling : Use Gaussian or Schrödinger software to correlate electronic parameters (HOMO/LUMO) with bioactivity.

- Validation : Apply leave-one-out cross-validation (LOOCV) and external test sets (R² >0.7 acceptable).

- Reporting : Adhere to OECD guidelines for QSAR transparency .

Q. Ethical & Compliance Considerations

Q. How to document this compound’s environmental impact in grant proposals?

- Methodological Answer :

- Ecotoxicity Assays : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201).

- Persistence Studies : Use OECD 307 guidelines for soil degradation half-life estimation.

- Data Presentation : Include LC₅₀ and EC₅₀ values in risk assessment matrices .

属性

IUPAC Name |

5-nitro-1,3-dihydroinden-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-9-4-6-1-2-8(10(12)13)3-7(6)5-9/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSEBFWRYDORZJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363600 | |

| Record name | 5-Nitro-2-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116530-60-0 | |

| Record name | 5-Nitro-2-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Nitro-2-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。